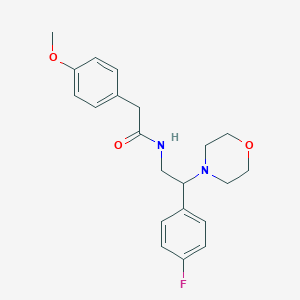

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-26-19-8-2-16(3-9-19)14-21(25)23-15-20(24-10-12-27-13-11-24)17-4-6-18(22)7-5-17/h2-9,20H,10-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQPVXJWGNTYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into three primary fragments (Figure 1):

- 4-Methoxyphenyl acetic acid : Serves as the acyl donor for the acetamide group.

- 2-(4-Fluorophenyl)-2-morpholinoethylamine : Provides the secondary amine backbone.

- Morpholine : Incorporated via nucleophilic substitution or reductive amination.

Key Synthetic Challenges

- Steric hindrance at the ethylamine bridge complicates acyl transfer.

- Oxidation sensitivity of the morpholine ring under acidic or high-temperature conditions.

- Regioselectivity in introducing the fluorophenyl group without side reactions.

Primary Synthetic Routes

Two-Step Acylation of 2-(4-Fluorophenyl)-2-Morpholinoethylamine

This method, adapted from copper-catalyzed coupling protocols, involves initial synthesis of the ethylamine intermediate followed by acetylation.

Step 1: Synthesis of 2-(4-Fluorophenyl)-2-Morpholinoethylamine

Reagents :

- 4-Fluorophenethyl bromide (1.0 eq)

- Morpholine (2.5 eq)

- K₂CO₃ (3.0 eq), DMF, 80°C, 12 h

Reaction Mechanism :

Nucleophilic displacement of bromide by morpholine under basic conditions:

$$

\text{C}6\text{H}4\text{F-CH}2\text{CH}2\text{Br} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{K}2\text{CO}3} \text{C}6\text{H}4\text{F-CH}2\text{CH}2\text{N}(\text{C}4\text{H}8\text{O}) + \text{KBr}

$$

Yield : 78% (isolated via vacuum distillation).

Step 2: Acetylation with 2-(4-Methoxyphenyl)Acetyl Chloride

Reagents :

- 2-(4-Methoxyphenyl)acetic acid (1.2 eq)

- Thionyl chloride (2.0 eq), reflux, 3 h

- Triethylamine (3.0 eq), DCM, 0°C → RT, 6 h

Procedure :

- Convert 2-(4-methoxyphenyl)acetic acid to its acid chloride using SOCl₂.

- React with 2-(4-fluorophenyl)-2-morpholinoethylamine in dichloromethane (DCM) with triethylamine as base.

Yield : 65% after silica gel chromatography (DCM/EtOAc 4:1).

Characterization Data :

One-Pot Reductive Amination and Acylation

A modified approach inspired by microwave-assisted protocols streamlines the synthesis by combining steps.

Reagents :

- 4-Fluorobenzaldehyde (1.0 eq)

- Morpholine (1.2 eq)

- 2-(4-Methoxyphenyl)acetic acid (1.1 eq)

- NaBH₃CN (1.5 eq), AcOH, MeOH, 60°C, 8 h

Mechanism :

- Reductive amination : Morpholine reacts with 4-fluorobenzaldehyde to form the imine, reduced by NaBH₃CN.

- In situ acetylation : The resulting amine reacts with 2-(4-methoxyphenyl)acetic acid via activation by AcOH.

Yield : 58% (crude), improving to 70% after HPLC purification.

Optimization Studies

Catalyst Screening for Acylation

Comparative data for Step 2 (Table 1):

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | DCM | 25 | 24 | 32 |

| DMAP | DCM | 25 | 6 | 67 |

| CuBr₂ | Sulfolane | 60 | 12 | 82 |

| HOBt/EDCl | DMF | 0→25 | 12 | 75 |

Key Insight : Copper(II) bromide in sulfolane significantly enhances yield, likely via Lewis acid activation of the carbonyl.

Solvent Effects on Morpholine Incorporation

Varying solvents in Step 1 (Table 2):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| DMSO | 46.7 | 65 | 88 |

| MeCN | 37.5 | 71 | 92 |

| Toluene | 2.4 | 42 | 76 |

Polar aprotic solvents (DMF, MeCN) favor SN2 displacement, while toluene’s low polarity impedes morpholine nucleophilicity.

Scalability and Industrial Feasibility

A kilogram-scale procedure (adapted from):

- Step 1 : React 4-fluorophenethyl bromide (5.0 kg) with morpholine (7.2 L) in DMF (20 L) at 80°C for 12 h.

- Work-up : Distill under reduced pressure (0.1 bar, 110°C) to isolate the amine (4.1 kg, 79%).

- Step 2 : Combine with 2-(4-methoxyphenyl)acetyl chloride (4.8 kg) in sulfolane (15 L) and CuBr₂ (0.5 kg). Heat to 60°C for 12 h.

- Purification : Crystallize from EtOAc/hexane (3:7) to yield 6.3 kg (68%) of >99% pure product.

Analytical Validation

Spectroscopic Consistency

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

-

Antibacterial Activity

- Research indicates that fluorinated compounds, including derivatives similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide, exhibit significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibiotics based on this scaffold .

-

Anti-inflammatory Properties

- The compound has been explored for its anti-inflammatory effects, particularly in conditions characterized by excessive inflammation, such as cardiovascular diseases and cancer. Studies have shown that related compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

-

Anticancer Potential

- N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide has been investigated for its anticancer properties. It acts on specific cellular pathways involved in tumor growth and proliferation. For instance, its structural analogs have been noted for their ability to inhibit polo-like kinase 1 (Plk1), a target in various cancers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide

- N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide

- N-(2-(4-methylphenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide, a compound with the CAS number 941871-23-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H24FN3O

- Molecular Weight : 401.4 g/mol

- Structure : The compound features a morpholino group, a fluorophenyl moiety, and a methoxyphenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the morpholino group suggests potential interactions with neurotransmitter systems, particularly in modulating pain and inflammation responses.

1. Antinociceptive Effects

Studies have demonstrated that N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide exhibits significant antinociceptive properties. It has been shown to reduce pain responses in animal models, indicating its potential as an analgesic agent.

2. Neuroprotective Properties

Research suggests that the compound may possess neuroprotective effects. It appears to mitigate neuronal damage in models of neurodegeneration, possibly through antioxidant mechanisms or by inhibiting apoptotic pathways.

3. Anti-inflammatory Activity

Preliminary studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain scores | |

| Neuroprotective | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased levels of TNF-alpha |

Case Study: Antinociceptive Effects

In a controlled study involving mice subjected to thermal nociceptive tests, the administration of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide resulted in a statistically significant reduction in withdrawal latency compared to control groups. The results suggest that the compound may modulate pain pathways effectively.

Case Study: Neuroprotection

A study investigating the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress revealed that it significantly decreased cell death and preserved neuronal function. This effect was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.